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Abstract

Brilaroxazine (developmental code name: RP5063) is a novel, third-generation atypical
antipsychotic discovered and developed by Reviva Pharmaceuticals.[1][2][3][4] It is a
multimodal dopamine and serotonin receptor modulator currently in late-stage clinical
development for the treatment of schizophrenia.[1] This technical guide provides a
comprehensive overview of the discovery, mechanism of action, preclinical, and clinical
development of brilaroxazine, intended for researchers, scientists, and drug development
professionals.

Discovery and Rationale

Brilaroxazine was discovered in-house by Reviva Pharmaceuticals as a new chemical entity.
The impetus for its development was to address the significant unmet medical needs in the
treatment of schizophrenia, where existing therapies often exhibit suboptimal efficacy, poor
tolerability, and low patient adherence rates. The goal was to create a dopamine-serotonin
system modulator with a broad spectrum of activity against the positive, negative, and cognitive
symptoms of schizophrenia, while minimizing the metabolic, cardiovascular, and neurological
side effects associated with earlier antipsychotics. Brilaroxazine's development has also been
extended to explore its potential in other neuropsychiatric disorders such as bipolar disorder,
major depressive disorder (MDD), and attention-deficit/hyperactivity disorder (ADHD), as well
as inflammatory conditions like pulmonary arterial hypertension (PAH) and idiopathic
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pulmonary fibrosis (IPF). The U.S. FDA has granted it Orphan Drug Designation for both PAH
and IPF.

Pharmacological Profile
Mechanism of Action

Brilaroxazine is a dopamine-serotonin system modulator with a unique pharmacological
profile. It functions as a partial agonist at dopamine Dz, D3, and Da receptors, as well as
serotonin 5-HT1a and 5-HT2a receptors. Concurrently, it acts as an antagonist at serotonin 5-
HTze, 5-HT20, 5-HTs, and 5-HT~7 receptors. This multimodal activity is believed to stabilize the
dopamine and serotonin neurotransmitter systems, addressing both the hyperdopaminergic
state associated with positive symptoms and the serotonergic dysregulation linked to negative
and cognitive symptoms of schizophrenia. Additionally, brilaroxazine has been shown to
mitigate multiple inflammatory cytokines, suggesting a potential role in addressing the
neuroinflammation increasingly recognized as a factor in schizophrenia's pathophysiology.

Receptor Binding Affinity

Brilaroxazine exhibits high affinity for a range of dopamine and serotonin receptors implicated
in schizophrenia. The binding affinities (Ki) are summarized in the table below.
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Receptor Target Binding Affinity (Ki, nM) Functional Activity

Dopamine Receptors

D2 (Dzs, D21) High Affinity Partial Agonist
Ds High Affinity Partial Agonist
Da High Affinity Partial Agonist
D1 Moderate Affinity N/A

Ds Moderate Affinity N/A

Serotonin Receptors

5-HTia 15 Partial Agonist
5-HT2a 2.5 Partial Agonist
5-HTz2e 0.19 Antagonist
5-HT20 Moderate Affinity Antagonist
5-HTe Moderate Affinity Antagonist
5-HT~ 2.7 Antagonist
5-HTs Moderate Affinity N/A

Other Targets

Serotonin Transporter (SERT) Moderate Affinity N/A

0432 Nicotinic Moderate Affinity N/A

Hi Moderate Affinity N/A

01e Adrenergic Moderate Affinity N/A

Data compiled from multiple sources. "High Affinity" generally refers to Ki values < 6 nM.

Pharmacokinetics
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Parameter Value
Bioavailability >80%
Protein Binding >99%

Hepatic (Primarily CYP3A4 ~64%, CYP2D6
~17%)

Metabolism

~55 hours (~44.5 hours calculated in one

Elimination Half-life )
analysis)

Dosing Schedule Once-daily

Data sourced from Wikipedia and a Neurology Journal publication. A drug-drug interaction
study indicated no clinically significant interaction when co-administered with a CYP3A4

inhibitor.

Preclinical Development

Brilaroxazine's efficacy was first established in rodent models designed to emulate symptoms
of human schizophrenia. These studies provided the foundational proof-of-concept for its
antipsychotic activity.

Key Preclinical Experiments and Protocols

e Apomorphine-Induced Climbing in Mice: This model assesses D2 receptor antagonism.

o Protocol: NMRI mice were divided into groups and administered brilaroxazine (1, 3, and
10 mg/kg i.p.), the typical antipsychotic haloperidol (0.5 mg/kg i.p.), or a vehicle. Climbing
behavior induced by the dopamine agonist apomorphine was then observed and scored.

o Results: Brilaroxazine demonstrated a significant reduction in climbing behavior,
indicative of its antipsychotic potential.

» Dizocilpine-Induced Hyperlocomotion in Rats: This model evaluates effects on NMDA
receptor hypofunction, relevant to psychosis and cognitive deficits.
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o Protocol: Wistar rats received brilaroxazine (3, 10, and 30 mg/kg i.p.), olanzapine (as a
comparator), or vehicle. Locomotor activity, stereotypy, and rearing behaviors induced by
the NMDA antagonist dizocilpine (MK-801) were measured.

o Results: Brilaroxazine significantly decreased dizocilpine-induced spontaneous locomotor
activity by up to 40% (p<0.001 at 10 mg/kg) and induced locomotion by up to 49% (p<0.01
at 10 mg/kg). It also reduced stereotypy by 51-58% (p<0.001 at 10 and 30 mg/kg).

e Bleomycin-Induced Pulmonary Fibrosis in Rodents: This model was used to assess the
drug's anti-inflammatory and anti-fibrotic potential for IPF.

o Protocol: In a rodent model of IPF induced by bleomycin, brilaroxazine was administered
to evaluate its effects on survival, lung function, fibrosis, and inflammation.

o Results: The study provided proof-of-concept, showing that brilaroxazine improved
survival and lung function while reducing lung fibrosis and proinflammatory cytokines.

Clinical Development

Brilaroxazine has undergone a comprehensive clinical trial program, progressing through
Phase 1, 2, and 3 studies to establish its safety, tolerability, and efficacy in humans.

Phase 1 Studies

Initial Phase 1 studies in healthy volunteers and patients with stable schizophrenia established
a promising safety, pharmacokinetic, and pharmacodynamic profile. The maximum tolerated
dose was determined to be 100 mg in a multiple-dose study. The most common treatment-
emergent adverse events (TEAES) at therapeutic doses were generally mild and included
somnolence and akathisia.

Phase 2 (REFRESH) Trial (NCT01490086)

» Design: Arandomized, double-blind, placebo-controlled, multicenter study in 234 patients
with acute exacerbation of schizophrenia or schizoaffective disorder.

e Protocol: Patients were administered fixed daily doses of brilaroxazine (15 mg or 50 mg) or
placebo for 28 days. The primary efficacy endpoint was the change in the Positive and
Negative Syndrome Scale (PANSS) total score from baseline to Day 28.
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e Results: The trial met its primary endpoint, with brilaroxazine demonstrating a statistically
significant reduction in PANSS total score compared to placebo. The safety profile was
favorable, with no significant weight gain, or adverse cardiac or endocrine effects.

Phase 3 (RECOVER) Program

The pivotal Phase 3 program includes the completed RECOVER trial (NCT05184335), an
ongoing open-label extension (OLE) study, and the planned RECOVER-2 trial.

o Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial involving
411 patients with acute schizophrenia.

» Protocol: Patients received once-daily brilaroxazine at doses of 15 mg or 50 mg, or
placebo. The primary endpoint was the change in PANSS Total Score from baseline at week
4. Secondary endpoints included changes in PANSS subscales (Positive, Negative, Social
Cognition, etc.), Clinical Global Impression-Severity (CGI-S), and Personal and Social
Performance (PSP) scores.

o Results: The trial successfully met its primary and all secondary endpoints for the 50 mg
dose.

o Primary Endpoint: The 50 mg dose achieved a 10.1-point reduction in PANSS total score
over placebo (-23.9 vs -13.8, p < 0.001).

o Secondary Endpoints: The 50 mg dose showed statistically significant and clinically
meaningful improvements across all major symptom domains, including positive
symptoms (p<0.001), negative symptoms (p=0.003), and CGI-S (p<0.001). The 15 mg
dose showed a strong trend for improvement and met statistical significance on the
PANSS Social Cognition and PSP secondary endpoints.

o Safety: The safety profile was comparable to placebo, with a lower discontinuation rate in
the 50 mg group than in the placebo group.

o Design: A 1-year, open-label, multicenter study to assess long-term safety, tolerability, and
efficacy in patients with stable schizophrenia, including rollovers from the RECOVER trial.

o Protocol: Patients receive flexible dosing of brilaroxazine (15, 30, or 50 mg).

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b8230428?utm_src=pdf-body
https://www.benchchem.com/product/b8230428?utm_src=pdf-body
https://www.benchchem.com/product/b8230428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8230428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Results: Topline data after one year demonstrated sustained efficacy and a favorable long-
term safety profile. There was a significant and sustained reduction in PANSS total scores
(-18.6 points pooled), positive symptoms (-5.2 points), and negative symptoms (-4.5 points)
(p <.0001 for all). The most common treatment-related adverse events were weight increase
(3.2%), insomnia (1.8%), and somnolence (1.6%).

» Design: A confirmatory 4-week, global, randomized, double-blind, placebo-controlled Phase
3 study in approximately 450 patients with acute schizophrenia.

o Protocol: Patients will receive fixed doses of brilaroxazine (30 mg or 50 mg) or placebo
once daily. The primary endpoint is the change in PANSS total score from baseline to Day
28. The trial is expected to initiate in Q2 2024 with completion anticipated in Q2 2025.

¢ Clinical Eff [ al

. Brilaroxazine 15 Brilaroxazine 50
Endpoint Placebo (N=137)
mg (N=140) mg (N=134)
PANSS Total Score Trend toward
_ -13.8 _ -23.9 (p < 0.001)
(Primary) improvement
PANSS Positive Significant Reduction
Symptoms (p <0.001)
PANSS Negative Significant Reduction
Symptoms (p = 0.003)
) Significant Significant
PANSS Social
- Improvement (p = Improvement (p <
Cognition
0.024) 0.001)
Significant
CGI-S Score Improvement (p <
0.001)
Significant Significant

Personal and Social

Performance (PSP)

Improvement (p =
0.022)

Improvement (p <
0.001)

Data from the pivotal Phase 3 RECOVER trial.
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Caption: Brilaroxazine's multimodal action on key dopamine and serotonin receptors.

Brilaroxazine Clinical Development Workflow
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Caption: The clinical development and regulatory pathway for brilaroxazine.

Conclusion and Future Directions

Brilaroxazine represents a significant advancement in the development of treatments for
schizophrenia. Its unique mechanism as a dopamine-serotonin system modulator, combined
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with a strong efficacy profile and favorable tolerability, positions it as a promising therapeutic
option to address the existing unmet needs in schizophrenia management. The successful
completion of the pivotal RECOVER trial and positive long-term data from the OLE study
provide robust evidence supporting its potential. Following the completion of the confirmatory
RECOVER-2 trial, Reviva Pharmaceuticals anticipates submitting a New Drug Application
(NDA) to the FDA in the third quarter of 2025. If approved, brilaroxazine could become
commercially available by 2026. Further research into its efficacy for other neuropsychiatric and
inflammatory disorders continues to expand its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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